![molecular formula C8H9LiN2O2 B2947829 Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate CAS No. 2411242-10-7](/img/structure/B2947829.png)
Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a heterocyclic compound that features a unique structure combining a pyrrole ring and an imidazole ring This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science
作用機序
Target of Action
The primary target of this compound is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target for therapeutic interventions.
Mode of Action
The compound interacts with RIPK1, exhibiting potent inhibitory activity . It binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This interaction disrupts the normal function of RIPK1, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway, a form of regulated cell death . By inhibiting RIPK1, the compound prevents the initiation of necroptosis, thereby mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Result of Action
The compound’s action results in potent anti-necroptotic activity in both human and mouse cellular assays . By inhibiting RIPK1 and disrupting the necroptosis pathway, the compound can effectively mitigate diseases related to necroptosis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available aminocarbonyl compounds.
Marckwald Reaction: This reaction is used to form the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, potentially forming reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methyl group or the carboxylate group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized forms of the pyrrole and imidazole rings.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interactions between heterocyclic compounds and biological macromolecules.
Industry:
Battery Technology: The presence of lithium makes it a potential candidate for use in lithium-ion batteries and other electrochemical applications.
Polymer Science: It can be incorporated into polymers to modify their properties, such as conductivity or mechanical strength.
類似化合物との比較
1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylic acid: Similar structure but without the lithium ion.
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives: Various derivatives with different substituents on the pyrrole or imidazole rings.
Uniqueness:
Lithium Presence: The inclusion of lithium distinguishes it from other similar compounds, providing unique electrochemical properties.
Structural Features: The combination of pyrrole and imidazole rings in a single molecule offers a unique scaffold for various applications.
This compound’s unique structure and properties make it a versatile candidate for research and industrial applications, spanning fields from chemistry to materials science and medicine.
特性
IUPAC Name |
lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.Li/c1-5-6-3-2-4-10(6)7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKYGLLEFRWCNC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C2CCCN2C(=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
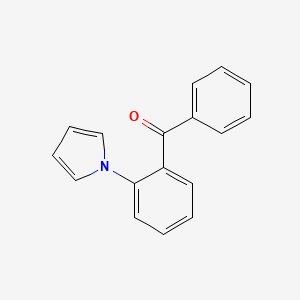
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)
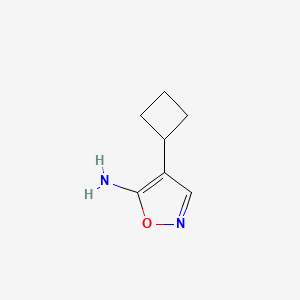
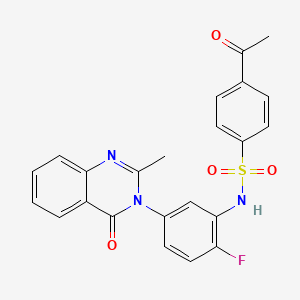
![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)
![N-(4-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2947757.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2947760.png)
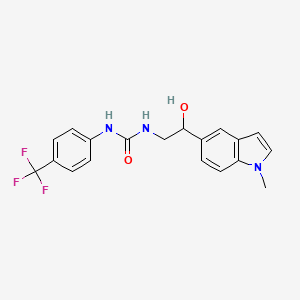
![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2947763.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2947764.png)
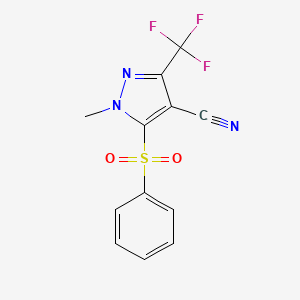

![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2947769.png)
